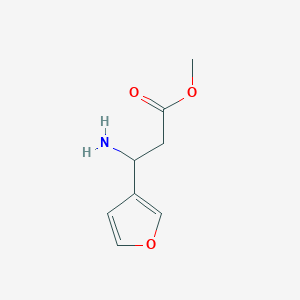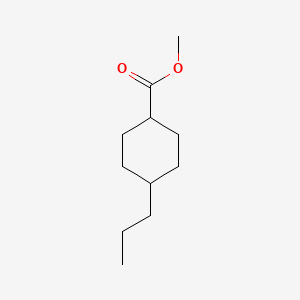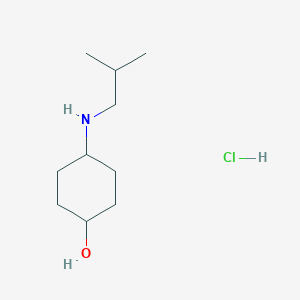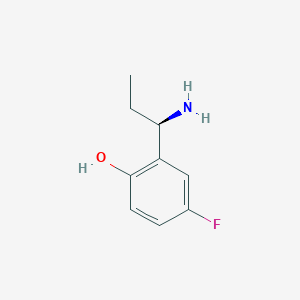
4-(2-Chloroethyl)-1,2-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene typically involves the introduction of the 2-chloroethyl group onto a difluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2-difluorobenzene reacts with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.
Reduction: 4-(2-ethyl)-1,2-difluorobenzene.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)-1,2-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms.
4-(2-Chloroethyl)-1-fluorobenzene: Contains a 2-chloroethyl group and one fluorine atom.
4-(2-Chloroethyl)-1,3-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms at different positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions. The presence of two fluorine atoms at the 1 and 2 positions can enhance the compound’s stability and affect its electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H7ClF2 |
|---|---|
Peso molecular |
176.59 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Clave InChI |
YFTCZBFVJYIXDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)








![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
